molecular formula C8H5ClN2O B2652609 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1020034-59-6

7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B2652609
CAS RN: 1020034-59-6
M. Wt: 180.59
InChI Key: CIFSBBLEFJJPPY-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1020034-59-6 . It has a molecular weight of 180.59 . The compound is a yellow solid at room temperature . It is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H5ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde are not available, imidazo[1,2-a]pyridines have been studied for their reactivity. They can undergo various radical reactions for direct functionalization .


Physical And Chemical Properties Analysis

7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a yellow solid . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Fluorescent Molecular Rotors

A study by Jadhav & Sekar (2017) described the synthesis of fluorescent molecular rotors (FMRs) using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. These FMRs have applications in sensing viscosity, showing significant emission intensity enhancement in viscous environments. The study highlights the potential of such compounds in fluorescent probing and sensing applications.

Antimetabolite Synthesis

Itoh, Ono, Sugawara, and Mizuno (1982) investigated the regioselective introduction of a chlorine atom into the imidazo[4,5-b]pyridine nucleus, an important step in the synthesis of chloroimidazo[4,5-b]pyridine nucleosides. This process is critical in preparing potential antimetabolites, as detailed in their study (Itoh et al., 1982).

Synthesis of Heterocyclic Chalcones

Quiroga et al. (2010) explored the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes and their use in synthesizing heterocyclic chalcones. This study (Quiroga et al., 2010) highlights the relevance of chloroimidazo pyridine derivatives in creating complex organic structures with potential biological activity.

Biological Imaging

Wu, Zhao, Dai, Su, and Zhao (2016) developed a fluorescent probe for hypochlorite using 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carbaldehyde. This probe, as described in their study (Wu et al., 2016), has applications in biological imaging, demonstrating the versatility of chloroimidazo pyridine derivatives in bioanalytical chemistry.

Aminooxygenation and Hydroamination

In the research by Mohan, Rao, and Adimurthy (2013), aqueous syntheses of methylimidazo[1,2-a]pyridines were reported, highlighting the use of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehydes in aminooxygenation and hydroamination processes. Their study (Mohan et al., 2013) provides insights into novel synthetic methods for these compounds.

Synthesis of Pyrazolo[4,3-c]pyridines

Vilkauskaitė, Šačkus, and Holzer (2011) used 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes to synthesize pyrazolo[4,3-c]pyridines. This study (Vilkauskaitė et al., 2011) exemplifies the application of chloroimidazo pyridine derivatives in creating complex heterocyclic compounds.

Synthesis of Coordination Polymers

Yin, Li, Yan, and Yong (2021) used 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid to construct coordination polymers. Their research (Yin et al., 2021) demonstrates the application of chloroimidazo pyridine derivatives in material science, particularly in the development of supramolecular frameworks with potential photoluminescent or magnetic properties.

Synthesis of Unnatural DNA Bases

Ghosh, Ghosh, and Ghosh (2021) explored the excited-state properties of pyrrole-2-carbaldehyde, a component of an unnatural nucleic acid base pair with 7-(2-thienyl)imidazo[4,5-b]pyridine. This research (Ghosh et al., 2021) highlights the potential of chloroimidazo pyridine derivatives in the study of DNA stability and reactivity upon UV-visible light irradiation.

Corrosion Inhibition

Ghazoui et al. (2013) examined the inhibitive effect of a 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde derivative on C38 steel corrosion. Their study (Ghazoui et al., 2013) found that this compound effectively inhibits corrosion, showcasing the application of chloroimidazo pyridine derivatives in material preservation and industrial applications.

properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFSBBLEFJJPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

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